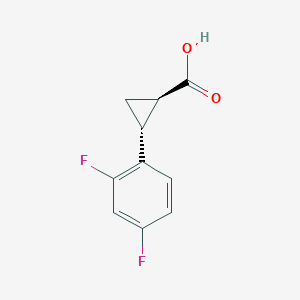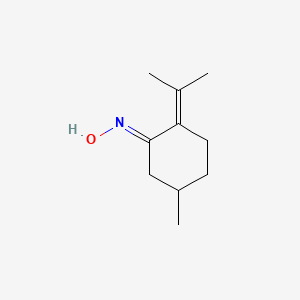
(1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,2R)-2-(2,4-Difluorophenyl) cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C10H8F2O2. Its average mass is 198.166 Da and its monoisotopic mass is 198.049240 Da .
Molecular Structure Analysis
The molecular structure of “(1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid” consists of a cyclopropane ring with a carboxylic acid group and a 2,4-difluorophenyl group attached . For a more detailed analysis, a structural similarity analysis could be performed .
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Green Chemistry
A practical enzymatic process for preparing chiral intermediates, like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, showcases the potential of biocatalysis in synthesizing compounds related to (1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid. This process is highlighted for its green, environmentally sound approach with high productivity, indicating its utility in the industrial synthesis of related compounds (Guo et al., 2017).
Deoxyfluorination of Carboxylic Acids
Research on the deoxyfluorination of carboxylic acids using CpFluor to afford various acyl fluorides demonstrates an efficient method for transforming (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids. This technique could be relevant for modifying (1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid or similar structures to enhance their reactivity or bioavailability (Wang et al., 2021).
Cyclopropane Analogues of Amino Acids
The synthesis and resolution of constrained cyclopropane analogues of phenylalanine present a methodology potentially applicable to the stereoselective synthesis of (1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid derivatives. These methods could be useful for producing optically pure compounds on a multigram scale for pharmaceutical applications (Jiménez et al., 2001).
Medicinal Chemistry and Drug Design
The development of cis- and trans-dicarbon-substituted chiral cyclopropane units for synthesizing conformationally restricted analogues of histamine underscores the importance of cyclopropane motifs in drug design. This research points to the versatility of cyclopropane-containing compounds, like (1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid, in medicinal chemistry for creating more effective pharmaceutical agents (Kazuta et al., 2002).
Synthetic Methodologies
Investigations into the palladium(0) catalyzed nucleophilic substitutions of alkenylcyclopropyl esters and the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes reveal sophisticated synthetic strategies that could be adapted for creating derivatives of (1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid. These methodologies enable the construction of complex molecular architectures, potentially useful in synthesizing novel compounds with enhanced pharmacological properties (Stolle et al., 1992); (Denton et al., 2007).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,2R)-2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXLAIOPAHDAFN-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2705555.png)

![7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B2705558.png)

![2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol](/img/structure/B2705560.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2705562.png)
![2,2,2-trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2705563.png)

![1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2705565.png)
![5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2705566.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B2705571.png)

